1-Mesityl-1,3-dihydro-imidazole-2-selone
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Overview
Description
1-Mesityl-1,3-dihydro-imidazole-2-selone is a unique organoselenium compound characterized by the presence of a mesityl group attached to an imidazole ring, which is further bonded to a selenium atom
Preparation Methods
1-Mesityl-1,3-dihydro-imidazole-2-selone can be synthesized through a multi-step process starting from 1-mesitylimidazole. The synthetic route involves:
Deprotonation: The 1-mesitylimidazole is deprotonated using butyllithium (BuLi).
Selenium Treatment: The deprotonated intermediate is then treated with elemental selenium.
Hydrochloric Acid Addition: Finally, hydrochloric acid (HCl) is added to obtain the desired this compound
Chemical Reactions Analysis
1-Mesityl-1,3-dihydro-imidazole-2-selone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by air to form bis(1-mesitylimidazol-2-yl)diselenide.
Substitution: It can participate in substitution reactions where the selenium atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The compound can be reduced to its corresponding selenol form, although the selone form is more stable.
Common reagents used in these reactions include butyllithium, elemental selenium, and hydrochloric acid. The major products formed from these reactions are bis(1-mesitylimidazol-2-yl)diselenide and the selenol form of the compound .
Scientific Research Applications
1-Mesityl-1,3-dihydro-imidazole-2-selone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis due to its ability to stabilize various metal centers.
Mechanism of Action
The mechanism of action of 1-Mesityl-1,3-dihydro-imidazole-2-selone involves its interaction with molecular targets through its selenium atom. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It also interacts with various enzymes and proteins, modulating their activity and contributing to its protective effects .
Comparison with Similar Compounds
1-Mesityl-1,3-dihydro-imidazole-2-selone can be compared with other similar compounds such as:
1-Mesityl-3-(3-sulfonatopropyl) imidazolium: This compound also exhibits antioxidant properties and is used in similar biological applications.
Bis(1-mesitylimidazol-2-yl)diselenide: This is an oxidation product of this compound and shares similar stability characteristics.
Methimazole: Although not a selenium compound, methimazole has a similar imidazole structure and is used in medical applications.
The uniqueness of this compound lies in its stability as a selone rather than a selenol tautomer, which is a rare characteristic among organoselenium compounds .
Properties
CAS No. |
912851-95-7 |
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Molecular Formula |
C12H13N2Se |
Molecular Weight |
264.22 g/mol |
InChI |
InChI=1S/C12H13N2Se/c1-8-6-9(2)11(10(3)7-8)14-5-4-13-12(14)15/h4-7H,1-3H3 |
InChI Key |
ATCLMUNXJZQBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN=C2[Se])C |
Origin of Product |
United States |
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